molecular formula C11H18N2O B1421812 (5-Tert-butyl-2-methoxy-phenyl)-hydrazine CAS No. 887592-62-3

(5-Tert-butyl-2-methoxy-phenyl)-hydrazine

Cat. No. B1421812
M. Wt: 194.27 g/mol
InChI Key: AYEZUAZMKVRDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Tert-butyl-2-methoxy-phenyl)-hydrazine” seems to be a complex organic compound. However, there is no specific information available for this compound. There are similar compounds such as "(5-tert-Butyl-2-methoxyphenyl)acetic acid"1 and "5-tert-Butyl-2-methoxyphenylboronic acid"2 which are known.



Synthesis Analysis

There is no specific synthesis analysis available for “(5-Tert-butyl-2-methoxy-phenyl)-hydrazine”. However, a related compound “5-tert-Butyl-2-methoxyphenyl isocyanate” is known34. Isocyanates are known for their reactivity with various functional groups to form urethane linkages5. This compound could potentially be used as a building block in the synthesis of complex organic molecules5.



Molecular Structure Analysis

The molecular structure of “(5-Tert-butyl-2-methoxy-phenyl)-hydrazine” is not available. However, the molecular formula of a related compound, “5-tert-Butyl-2-methoxyphenylboronic acid”, is C11H17BO32.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “(5-Tert-butyl-2-methoxy-phenyl)-hydrazine”. However, the presence of the bulky tert-butyl group and the methoxy group in related compounds may provide interesting properties for drug discovery6.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Tert-butyl-2-methoxy-phenyl)-hydrazine” are not available. However, a related compound, “5-tert-Butyl-2-methoxyphenyl isocyanate”, has a boiling point of 258-259°C and a density of 1.04 g/cm^3 at 25°C4.


Scientific Research Applications

Synthesis of Sterically Hindered Compounds

(Kelarev, Koshelev, & Silin, 1997) explored the synthesis of sterically hindered compounds, including 2,5-disubstituted 1,3,4-oxadiazoles, using a process involving the reaction of acids with hydrazine derivatives. This illustrates the use of (5-Tert-butyl-2-methoxy-phenyl)-hydrazine in the creation of complex organic structures.

Development of Novel Synthesis Methods

In 2014, (Golubev, Tkachev, & Sen', 2014) developed a new synthesis method for N,N-bis(4-tert-butylphenyl)hydroxylamine, involving the reduction of aminoxyl with hydrazine hydrate. This study highlights the role of hydrazine derivatives in innovative synthetic chemistry.

Crystal Structure Analysis

The work of (Wang, Zheng, & Fan, 2009) focused on synthesizing new 3,5-diaryl-1H-pyrazoles and analyzing their crystal structures. Hydrazine played a crucial role in the condensation process, demonstrating its importance in structural chemistry research.

Antimicrobial and Antifungal Studies

Research on antimicrobial and antifungal activities, such as the studies by (Jadhav, Shastri, Gaikwad, & Gaikwad, 2009) and (Bharti, Nath, Tilak, & Singh, 2010), have utilized hydrazine derivatives to synthesize compounds with significant biological activities.

Insecticidal Activity

The study by (Sawada et al., 2003) on the synthesis of benzoheterocyclic analogues of benzohydrazides shows the potential of hydrazine derivatives in developing insecticides.

Safety And Hazards

The safety and hazards of “(5-Tert-butyl-2-methoxy-phenyl)-hydrazine” are not known.


Future Directions

There is no specific information available on the future directions of “(5-Tert-butyl-2-methoxy-phenyl)-hydrazine”. However, related compounds could potentially be used in proteomics research4 and as building blocks in the synthesis of complex organic molecules, such as pharmaceuticals or functional materials5.


Please note that this information is based on related compounds and may not directly apply to “(5-Tert-butyl-2-methoxy-phenyl)-hydrazine”. Further research is needed to obtain specific information on this compound.


properties

IUPAC Name

(5-tert-butyl-2-methoxyphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-11(2,3)8-5-6-10(14-4)9(7-8)13-12/h5-7,13H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEZUAZMKVRDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Tert-butyl-2-methoxy-phenyl)-hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Tert-butyl-2-methoxy-phenyl)-hydrazine
Reactant of Route 2
Reactant of Route 2
(5-Tert-butyl-2-methoxy-phenyl)-hydrazine
Reactant of Route 3
Reactant of Route 3
(5-Tert-butyl-2-methoxy-phenyl)-hydrazine
Reactant of Route 4
Reactant of Route 4
(5-Tert-butyl-2-methoxy-phenyl)-hydrazine
Reactant of Route 5
Reactant of Route 5
(5-Tert-butyl-2-methoxy-phenyl)-hydrazine
Reactant of Route 6
Reactant of Route 6
(5-Tert-butyl-2-methoxy-phenyl)-hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.